molecular formula C11H17N B2991421 (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine CAS No. 2248201-08-1

(2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine

Cat. No.: B2991421
CAS No.: 2248201-08-1
M. Wt: 163.264
InChI Key: RJGRLROVPVSGHK-SNVBAGLBSA-N
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Description

(2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine is a chiral primary amine featuring a methyl group at the second carbon (R-configuration) and a 4-methylphenyl substituent at the third carbon of the propane backbone.

Properties

IUPAC Name

(2R)-2-methyl-3-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-3-5-11(6-4-9)7-10(2)8-12/h3-6,10H,7-8,12H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGRLROVPVSGHK-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C[C@@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methylpropan-1-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include acids or bases, depending on the specific reaction pathway.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can undergo substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Secondary amines, alcohols

    Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

(2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular properties, and substituent variations:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Reference
(2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine C₁₁H₁₇N 163.26 (calculated) 2R-methyl, 3-(4-methylphenyl) Not available N/A
(2R)-2-Methyl-1-(4-methylphenyl)propan-1-amine HCl C₁₁H₁₇N·HCl 199.72 2R-methyl, 1-(4-methylphenyl) 84952-63-6
(2R)-2-Methyl-3-(3-methylphenyl)propan-1-amine C₁₁H₁₇N 163.26 2R-methyl, 3-(3-methylphenyl) 2248173-96-6
(2R)-1-[3-(Difluoromethoxy)-4-methylphenyl]propan-2-amine C₁₁H₁₅F₂NO 215.24 2R-methyl, 1-(3-difluoromethoxy-4-methylphenyl) 2227679-69-6
1-(4-Ethylphenyl)-2-methylpropan-1-amine C₁₂H₁₉N 177.29 1-(4-ethylphenyl), 2-methyl 853724-04-6
(2R)-1-(4-Chloro-2-methylphenyl)propan-2-amine C₁₀H₁₄ClN 183.68 2R-methyl, 1-(4-chloro-2-methylphenyl) 1336319-66-4

Key Observations:

Substituent Position and Stereochemistry: The target compound’s 3-(4-methylphenyl) group distinguishes it from analogs like (2R)-2-methyl-1-(4-methylphenyl)propan-1-amine HCl, where the aryl group is at position 1 . The R-configuration at C2 is critical for enantioselective activity, as seen in chiral amines like (R)-3-fluoroamphetamine (CAS 1335366-28-3) .

Functional Group Modifications :

  • Introducing electron-withdrawing groups (e.g., chloro in ) or bulky substituents (e.g., difluoromethoxy in ) alters lipophilicity and metabolic stability. For instance, the difluoromethoxy group in increases molecular weight by ~52 Da compared to the target compound.

Biological Implications :

  • While direct pharmacological data for the target compound are unavailable, structurally related arylalkylamines (e.g., HDEP-2, W-18) exhibit psychotropic effects, suggesting that the 4-methylphenyl group may confer affinity for serotonin or dopamine receptors .

Biological Activity

(2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine, also known as a chiral amine, has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural characteristics. This compound features a central carbon atom bonded to a methyl group, a propan-1-amine moiety, and a para-substituted methylphenyl group. Its chiral nature allows it to interact selectively with biological targets such as enzymes and receptors, influencing various biochemical pathways.

The chemical formula of (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 177.27 g/mol. The compound's structure can be summarized as follows:

ComponentStructure
Central CarbonChiral center at C2
Methyl GroupAttached to C2
Propan-1-Amine MoietyNH2 group contributing to reactivity
Para-Methylphenyl GroupInfluences biological interactions

The mechanism of action for (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine involves its interaction with specific molecular targets within biological systems. The compound can act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and affecting neurological functions. This interaction is crucial for the compound's potential therapeutic applications, particularly in neurology and psychiatry.

Biological Activity

Research indicates that (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine exhibits significant biological activity. Its selectivity in interacting with enzymes and receptors positions it as a candidate for further exploration in drug development and therapeutic applications. Notably, studies have shown its potential role in inhibiting acetylcholinesterase (AChE), an important target in the treatment of Alzheimer's disease .

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study highlighted the interaction of similar compounds with AChE, demonstrating that modifications in structure could enhance binding affinity and inhibitory potency against AChE. This suggests that (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine may also exhibit similar properties, warranting further investigation into its efficacy as an AChE inhibitor .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to assess the binding interactions between (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine and various biological targets. These studies revealed favorable binding energies and stability of the protein-ligand complex, indicating potential therapeutic relevance .

Research Findings

Recent studies have focused on the pharmacodynamics and pharmacokinetics of (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine. Key findings include:

  • ADME Profiling : The compound shows promising absorption, distribution, metabolism, and excretion (ADME) characteristics, suggesting good bioavailability and potential for systemic effects.
  • Enzyme Interaction Studies : Ongoing research aims to elucidate specific mechanisms by which this compound influences enzyme activity or receptor modulation, which could lead to novel therapeutic strategies.

Q & A

Q. What are the optimal synthetic routes for (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine in laboratory settings?

Methodological Answer: The synthesis typically involves asymmetric catalysis or chiral pool strategies to achieve the desired (R)-configuration. Key steps include:

  • Grignard Reaction : Reacting 4-methylbenzylmagnesium bromide with a chiral aldehyde precursor (e.g., (R)-2-methylpropanal) to form the intermediate alcohol.
  • Reduction : Converting the alcohol to the amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H₂/Pd-C) under inert conditions .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization to isolate the enantiomerically pure product.

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
Grignard Addition4-methylbenzylMgBr, THF, −78°C65–7585–90
Reduction (LiAlH4)LiAlH4, dry ether, reflux80–8590–95
Catalytic HydrogenationH₂ (1 atm), Pd/C, ethanol70–7588–92

Q. How can researchers ensure high enantiomeric purity during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, isopropanol/hexane mobile phase) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in catalytic hydrogenation to favor the (R)-configuration .
  • NMR Analysis : Utilize chiral shift reagents (e.g., Eu(hfc)₃) to distinguish enantiomers via ¹H NMR splitting patterns.

Advanced Research Questions

Q. How do computational methods aid in predicting the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Simulate binding interactions with target proteins (e.g., monoamine transporters) using software like AutoDock Vina. Parameters include binding energy (ΔG) and binding pose analysis .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to predict pharmacokinetic properties.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) to validate binding modes .

Q. Table 2: Predicted Binding Affinities

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (nM)
Serotonin Transporter−9.2120 ± 15
Dopamine Transporter−8.7250 ± 30

Q. What strategies resolve contradictions in spectroscopic data between theoretical and experimental results?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, discrepancies in NOESY peaks may indicate unexpected stereochemical outcomes .
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., diastereomers or oxidation products) affecting spectral data .
  • Crystallographic Refinement : Solve the crystal structure using SHELXL (SHELX suite) to confirm absolute configuration .

Q. How does the stereochemistry of (2R)-2-Methyl-3-(4-methylphenyl)propan-1-amine influence its enzyme-binding kinetics?

Methodological Answer:

  • Kinetic Assays : Measure enzyme inhibition (e.g., monoamine oxidase) via fluorometric or radiometric assays. Compare (R)- and (S)-isomers to determine enantioselectivity .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for enantiomers immobilized on sensor chips.
  • Structural Insights : Overlay enantiomer structures with enzyme active sites (PyMOL) to identify steric clashes or favorable interactions .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Continuous Flow Chemistry : Optimize residence time and temperature to minimize racemization during large-scale reductions .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy for real-time tracking of enantiomeric excess during production.
  • Catalyst Recycling : Immobilize chiral catalysts (e.g., on silica supports) to reduce costs and improve sustainability .

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